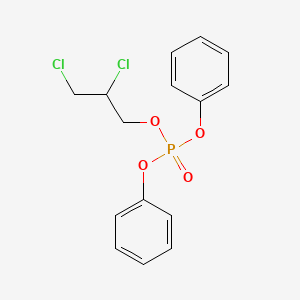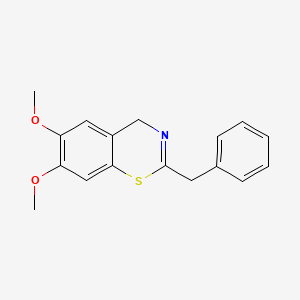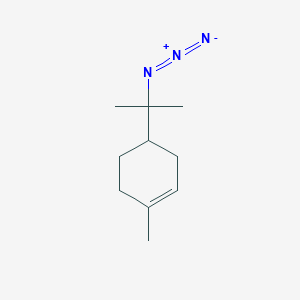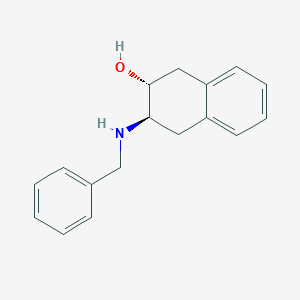
2,3-Dichloropropyl diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloropropyl diphenyl phosphate is an organophosphate compound widely used as a flame retardant. Organophosphate flame retardants are added to various consumer products to reduce their flammability and meet fire safety standards. This compound is part of a broader class of chemicals known for their effectiveness in inhibiting flames and their applications in various industries, including textiles, electronics, and building materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloropropyl diphenyl phosphate typically involves the reaction of 2,3-dichloropropanol with diphenyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloropropyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated phosphates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-Dichloropropyl diphenyl phosphate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of organophosphate flame retardants.
Biology: Investigated for its effects on biological systems, including potential neurotoxic effects.
Medicine: Studied for its potential impact on human health, particularly in relation to its use in consumer products.
Industry: Widely used in the production of flame-retardant materials for textiles, electronics, and building materials
Mécanisme D'action
The mechanism of action of 2,3-Dichloropropyl diphenyl phosphate involves its ability to inhibit the combustion process. The compound acts by interfering with the free radical chain reactions that propagate flames. It also forms a protective char layer on the surface of materials, which helps in reducing the spread of fire .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(1-chloro-2-propyl) phosphate (TCIPP)
- Tris(2,3-dibromopropyl) phosphate (TDBPP)
- Triphenyl phosphate (TPHP)
Uniqueness
2,3-Dichloropropyl diphenyl phosphate is unique due to its specific chemical structure, which provides a balance between flame retardant efficacy and potential health impacts. Compared to other similar compounds, it has a distinct profile in terms of its reactivity and the types of by-products formed during combustion .
Propriétés
Numéro CAS |
65444-09-9 |
|---|---|
Formule moléculaire |
C15H15Cl2O4P |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
2,3-dichloropropyl diphenyl phosphate |
InChI |
InChI=1S/C15H15Cl2O4P/c16-11-13(17)12-19-22(18,20-14-7-3-1-4-8-14)21-15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
Clé InChI |
SVOPVLCKFYEWJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(OCC(CCl)Cl)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)






![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)





